2-クロロベンジルホスホン酸ジエチル

概要

説明

科学的研究の応用

Diethyl 2-chlorobenzylphosphonate has numerous scientific research applications. In medical research, it is a potent inhibitor of acetylcholinesterase and has potential therapeutic effects in the treatment of Alzheimer’s disease, cancer, and viral infections. Additionally, it is used in organic chemistry as a difunctional anion and a reagent for chlorination of aromatic compounds . The compound’s versatility makes it valuable in various research fields, including chemistry, biology, medicine, and industry.

作用機序

Target of Action

Diethyl 2-chlorobenzylphosphonate is a difunctional monohalogenation reagent . It is most reactive among the three compounds and has been shown to react with benzene in an electrophilic substitution reaction .

Mode of Action

The compound interacts with its targets through an electrophilic substitution reaction . It has been used as a reagent for the chlorination of aromatic compounds, such as benzene . It reacts with benzene to form chlorobenzene .

Biochemical Pathways

It is known that the compound can be used to synthesize chloro-, bromo-, and diethyl-substituted benzenes .

Pharmacokinetics

It is known that the compound is a liquid at room temperature .

Result of Action

The primary result of the action of Diethyl 2-chlorobenzylphosphonate is the formation of chlorobenzene through an electrophilic substitution reaction with benzene . This reaction is part of the compound’s role as a difunctional monohalogenation reagent .

Action Environment

The efficacy and stability of Diethyl 2-chlorobenzylphosphonate can be influenced by environmental factors such as temperature and the presence of other chemical compounds. For instance, the compound should be stored in a dry environment at room temperature .

準備方法

Diethyl 2-chlorobenzylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of benzyl halides with H-phosphonate diesters in the presence of a palladium(0)-catalyzed cross-coupling reaction . The reaction conditions typically include the use of Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand . This method allows for the efficient synthesis of benzylphosphonate diesters.

化学反応の分析

Diethyl 2-chlorobenzylphosphonate undergoes various chemical reactions, including electrophilic substitution reactions . It is a difunctional monohalogenation reagent that can be used to synthesize chloro-, bromo-, and diethyl-substituted benzenes . The compound reacts with benzene to form chlorobenzene through an electrophilic substitution reaction . Common reagents used in these reactions include benzene and other aromatic compounds.

類似化合物との比較

Diethyl 2-chlorobenzylphosphonate can be compared with other similar compounds, such as diethyl phosphonate and diethyl 4-chlorobenzylphosphonate . While all these compounds belong to the class of phosphonic acid diesters, diethyl 2-chlorobenzylphosphonate is unique due to its specific structure and reactivity. It is the most reactive among the three compounds and has been shown to react with benzene in an electrophilic substitution reaction .

Similar Compounds

- Diethyl phosphonate

- Diethyl 4-chlorobenzylphosphonate

生物活性

Diethyl 2-chlorobenzylphosphonate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

1. Chemical Structure and Properties

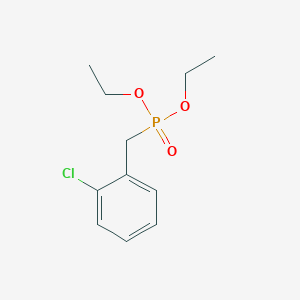

Diethyl 2-chlorobenzylphosphonate is classified as an organophosphonate, characterized by its phosphonate functional group attached to a benzyl moiety with a chlorine substituent. The presence of the chlorine atom can significantly influence the compound's reactivity and biological activity.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of diethyl benzylphosphonates, including derivatives like diethyl 2-chlorobenzylphosphonate. A study focused on various substituted benzylphosphonates demonstrated their efficacy against Escherichia coli strains, suggesting that these compounds could serve as alternatives to traditional antibiotics due to their high selectivity and activity against resistant bacterial strains.

Key Findings:

- Minimum Inhibitory Concentration (MIC): Diethyl benzylphosphonate exhibited low MIC values against pathogenic E. coli strains, indicating potent antibacterial activity. For instance, the introduction of different substituents on the phenyl ring affected the cytotoxicity and antibacterial effectiveness of the compounds tested .

- Mechanism of Action: The compounds were shown to induce oxidative stress in bacterial cells, leading to significant DNA damage as evidenced by changes in DNA topology after treatment with the phosphonates .

3. Anticancer Activity

In addition to its antimicrobial properties, diethyl 2-chlorobenzylphosphonate has been evaluated for its anticancer potential. Studies have reported moderate cytostatic effects against various cancer cell lines, including breast, prostate, and lung cancers.

Research Insights:

- Cytotoxicity: In vitro tests revealed that certain phosphonates exhibited dose-dependent cytotoxicity against multiple tumor cell lines. For example, compounds derived from diethyl benzylphosphonates showed significant effects on human breast adenocarcinoma (MDA-MB-231) and other cancer cell lines at concentrations around 50 µM .

- Mechanism of Action: The anticancer activity was attributed to the ability of these compounds to evade multidrug resistance mechanisms in cancer cells, particularly through their interaction with P-glycoprotein, which is often overexpressed in resistant cell lines .

4. Data Summary

The following table summarizes key findings regarding the biological activity of diethyl 2-chlorobenzylphosphonate and related compounds:

| Compound | Target | Activity | MIC (µM) | Cell Lines Tested |

|---|---|---|---|---|

| Diethyl 2-chlorobenzylphosphonate | E. coli (K12, R2-R4) | Antibacterial | Low | N/A |

| Diethyl benzylphosphonate | MDA-MB-231 (breast) | Cytotoxic | ~50 | MDA-MB-231, A431, PC-3 |

| Hydroxybenzylphosphonates | Various cancer lines | Moderate cytostatic effect | ~50 | Breast, prostate, lung cancers |

5. Case Studies

A notable case study involved testing diethyl benzylphosphonates against resistant bacterial strains. The results indicated that these compounds not only inhibited bacterial growth but also altered DNA structure within the pathogens, suggesting a dual mechanism of action involving both direct antibacterial effects and indirect DNA damage through oxidative stress .

特性

IUPAC Name |

1-chloro-2-(diethoxyphosphorylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGLKJMZAVRUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=CC=C1Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501166 | |

| Record name | Diethyl [(2-chlorophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29074-98-4 | |

| Record name | Diethyl [(2-chlorophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。